N-(2-fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
N-(2-Fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety and a 2-fluoro-4-methylphenyl substituent. Pyrimidine-based compounds are well-documented for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The 1,2,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the fluorinated aryl group contributes to lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-12-7-8-16(15(20)9-12)23-18-14(10-21-11-22-18)19-24-17(25-26-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIFMRHHGNPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 2-fluoro-4-methylphenyl group and a 3-phenyl-1,2,4-oxadiazol moiety. The molecular formula is with a molecular weight of approximately 432.4 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating signaling pathways that are critical for cellular growth and survival .
- Antimicrobial Activity : Some derivatives of oxadiazole compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit similar activities against bacterial and fungal pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those related to this compound. For example:
- In Vitro Studies : Compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others with IC50 values indicating significant potency .
Antimicrobial Activity
The oxadiazole ring system has been linked to various antimicrobial properties:
- Bacterial Inhibition : Some studies report that oxadiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Similar compounds have also shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial potential .
Case Studies and Research Findings
- Research on Oxadiazole Derivatives : A systematic review highlighted the diverse biological activities of 1,2,4-oxadiazoles, emphasizing their potential in drug discovery for conditions such as cancer and infections. The review noted that these compounds often exhibit favorable pharmacological profiles due to their ability to target multiple biological pathways .
- Mechanism-Based Approaches : Recent studies have focused on the mechanism-based approaches for developing anticancer drugs from oxadiazole derivatives. These studies emphasize the importance of understanding the interactions at the molecular level to enhance efficacy and reduce side effects .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives of oxadiazole compounds exhibit potent anticancer activity, which can be attributed to their ability to inhibit key cellular pathways involved in tumor growth.
Case Studies and Findings
- A study evaluated the anticancer efficacy of several oxadiazole derivatives, including those similar to N-(2-fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. It was found that specific modifications in the oxadiazole structure significantly enhanced cytotoxicity against leukemia and solid tumor cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against K562 (leukemia) and MDA-MB-435 (melanoma) cell lines, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | K562 (leukemia) | 0.275 | |
| Similar Oxadiazole Derivative | MDA-MB-435 (melanoma) | 0.420 |
Research Insights
Recent studies have demonstrated that compounds with similar structures can inhibit EGFR with IC50 values as low as 0.24 µM, highlighting their potential as targeted therapies in oncology . The binding affinity of these compounds to the target enzymes suggests a strong interaction that could lead to effective therapeutic outcomes.
Antimicrobial Properties
Beyond anticancer applications, there is emerging evidence supporting the antimicrobial potential of oxadiazole derivatives. The structure of this compound may confer similar properties.
Study Findings
A review highlighted that certain oxadiazole derivatives exhibited significant antibacterial and antifungal activities against various pathogens. The presence of fluorine atoms in the structure is often associated with enhanced biological activity due to increased lipophilicity and improved membrane penetration .
Neuroprotective Effects
Recent studies have begun exploring the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. While specific data on this compound is limited, related compounds have shown promise in modulating neuroinflammation and oxidative stress pathways.
Potential Applications
Compounds similar to N-(2-fluoro-4-methylphenyl)-5-(3-phenyloxadiazol) could be investigated for their ability to protect neuronal cells from damage caused by conditions such as Alzheimer’s disease or Parkinson’s disease.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s structural analogs differ primarily in the substituents on the pyrimidine ring and aryl groups. Key examples include:
Key Observations :
- The methyl group in the target compound balances lipophilicity and steric effects .
- Conformational Flexibility : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8°–86.1° in analogs ) influence molecular planarity and binding geometry. The target compound’s 2-fluoro-4-methylphenyl group may adopt a conformation similar to its 2-fluorophenyl analogs .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: Analogs such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine form intramolecular N–H⋯N bonds and intermolecular C–H⋯O interactions, stabilizing crystal lattices . The target compound’s oxadiazole may participate in similar interactions.
- π-π Stacking : Aryl-pyrimidine stacking (centroid distances: 3.6–3.7 Å ) is critical for DNA intercalation or kinase binding. The 3-phenyl-1,2,4-oxadiazole in the target compound likely enhances such interactions.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-fluoro-4-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
Methodological Answer:
- Stepwise Functionalization : Begin with pyrimidine core synthesis via cyclocondensation of amidines with β-diketones or cyanamides. Introduce the 1,2,4-oxadiazol-5-yl moiety through a [3+2] cycloaddition between nitrile oxides and nitriles under microwave irradiation for improved regioselectivity .
- Fluorophenyl Amination : Use Buchwald-Hartwig coupling to attach the 2-fluoro-4-methylphenyl group, ensuring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for C–N bond formation .
- Yield Optimization : Employ computational reaction path searches (e.g., density functional theory, DFT) to identify energy barriers and optimize solvent systems (e.g., DMF/H₂O mixtures) .
Basic: How can researchers confirm the structural integrity of this compound, particularly its hydrogen bonding and conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for oxadiazole) to confirm intramolecular N–H⋯N hydrogen bonds stabilizing the six-membered ring .
- Spectroscopic Validation : Use ¹H/¹³C NMR to detect deshielded protons (e.g., NH at δ 8.9–9.3 ppm) and IR spectroscopy for N–H stretching (~3400 cm⁻¹) .
- Comparative Analysis : Cross-reference with polymorphic forms of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to assess conformational deviations .
Advanced: How should contradictory bioactivity data (e.g., enzyme inhibition vs. no observed activity) be resolved for this compound?
Methodological Answer:
- Purity Assessment : Conduct HPLC-MS (≥95% purity threshold) to rule out impurities. Check for residual solvents (e.g., DMSO) that may interfere with assays .
- Polymorph Screening : Use SCXRD or PXRD to identify crystal forms, as differing hydrogen-bond networks (e.g., C–H⋯O vs. C–H⋯π interactions) can alter solubility and bioactivity .
- Target-Specific Assays : Retest in orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
Advanced: What computational approaches are effective in predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2), solubility (≤10 μM), and CYP450 inhibition risks. Validate with molecular dynamics simulations of blood-brain barrier permeability .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize residues forming π-π stacking (oxadiazole-phenyl) or halogen bonds (C–F⋯His) .
- Metabolic Pathway Mapping : Apply Schrödinger’s BioLuminate to predict phase I/II metabolism sites (e.g., fluorophenyl demethylation, oxadiazole hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?
Methodological Answer:
-
Analog Library Synthesis : Modify substituents systematically:
Position Modification Impact on Activity Pyrimidine C4 Replace fluoro with Cl/CF₃ Test IC₀₀ shifts in kinase assays Oxadiazole C5 Substitute phenyl with pyridyl Evaluate hydrophilicity via logD -
Kinase Panel Screening : Use Eurofins’ KinaseProfiler to assess selectivity across 200+ kinases. Focus on off-target hits (e.g., ABL1, SRC) for further optimization .
-
Co-crystallization : Solve co-crystal structures with target kinases (e.g., EGFR T790M) to guide steric bulk reduction near the ATP-binding pocket .
Advanced: What experimental and computational methods address this compound’s low aqueous solubility in preclinical studies?
Methodological Answer:
- Co-solvent Systems : Test PEG-400/EtOH (1:1) or β-cyclodextrin inclusion complexes to enhance solubility (>50 μM) without precipitation .
- Salt Formation : Screen with HCl or mesylate counterions via slurry experiments. Monitor pH stability (2–7) .
- Amorphous Dispersion : Use spray-drying with HPMC-AS to create solid dispersions. Characterize by DSC (Tg > 100°C) .
Advanced: How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination. Use ATCC-certified lines (e.g., HEK293 vs. HeLa) .
- Assay Standardization : Normalize viability assays (MTT vs. CellTiter-Glo) against housekeeping genes (e.g., GAPDH). Include positive controls (e.g., doxorubicin) .
- Microenvironment Mimicry : Test under hypoxia (5% O₂) or 3D spheroid models to replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
